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5-(2-Methoxyphenyl)-1H-indole-2,3-dione

Cat. No.: B12118955
CAS No.: 893736-27-1
M. Wt: 253.25 g/mol
InChI Key: QNSFBXHITKLQLL-UHFFFAOYSA-N
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Description

Contextualization of Indole-2,3-dione Heterocycles in Contemporary Chemical and Biological Research

Indole-2,3-dione, commonly known as isatin (B1672199), is a naturally occurring and synthetically versatile heterocyclic compound. First identified in 1840 as an oxidation product of indigo, isatin has since been discovered in various plants, fungi, and even in mammalian tissues, where it is a metabolic derivative of adrenaline. researchgate.netdergipark.org.tr The isatin core, characterized by a fused benzene (B151609) and pyrrolidine-2,3-dione (B1313883) ring system, serves as a privileged scaffold in medicinal chemistry. mdpi.com Its unique structure, featuring a ketone and a γ-lactam moiety, allows for diverse chemical modifications at multiple positions, making it a valuable building block for the synthesis of a wide array of more complex heterocyclic systems. researchgate.netresearchgate.net

The indole-2,3-dione framework is associated with a broad spectrum of biological and pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties. dergipark.org.trbiomedres.us This wide range of bioactivities has spurred extensive research into isatin and its derivatives, positioning them as key players in the quest for novel therapeutic agents. researchgate.net The inherent reactivity of the isatin core, which can act as both an electrophile and a nucleophile, further contributes to its significance in synthetic organic chemistry. researchgate.netdergipark.org.tr

The Scientific Significance of Substituted Isatin Derivatives in Molecular Design and Drug Discovery

The therapeutic potential of the isatin scaffold is significantly influenced by the nature and position of its substituents. The strategic introduction of various functional groups onto the isatin ring system has led to the development of numerous derivatives with enhanced potency and selectivity for specific biological targets. For instance, substitutions at the N-1, C-5, and C-3 positions of the isatin ring have been extensively explored to modulate its pharmacological profile. nih.gov

Research has demonstrated that the introduction of different substituents can lead to compounds with a wide array of therapeutic applications. For example, certain 5-substituted isatin derivatives have shown promise as inhibitors of various enzymes, including caspases and viral proteases. nih.gov Moreover, the hybridization of the isatin core with other pharmacologically active moieties has emerged as a successful strategy in drug design, leading to the creation of novel molecular entities with dual or synergistic activities. nih.gov The structure-activity relationship (SAR) studies of substituted isatins are crucial for understanding how different functional groups contribute to their biological effects, thereby guiding the rational design of new and more effective drug candidates. nih.gov

Rationale for Comprehensive Investigation of 5-(2-Methoxyphenyl)-1H-indole-2,3-dione within Academic Research Paradigms

The specific compound, this compound, represents a logical and compelling target for dedicated research within the field of medicinal chemistry. The rationale for its comprehensive investigation is built upon the established significance of both the isatin scaffold and the methoxyphenyl substituent in biologically active molecules.

The introduction of a phenyl group at the C-5 position of the isatin ring has been shown to be a fruitful strategy in the development of potent anticancer agents. nih.gov Furthermore, the methoxy (B1213986) group is a common feature in many pharmacologically active natural products and synthetic compounds, often contributing to improved pharmacokinetic properties and target interactions. For instance, a study on 5-phenylisatin (B182446) derivatives revealed that a methoxy substitution on the N-benzyl group significantly enhanced cytotoxic activity against leukemia cell lines. nih.gov While this study focused on a different isomer, it highlights the potential of methoxy-substituted phenylisatins.

Despite the clear potential of this compound, a thorough review of the current scientific literature reveals a notable absence of dedicated studies on this specific isomer. While its existence is confirmed through chemical supplier databases, there is a lack of published research detailing its synthesis, spectroscopic characterization, and, most importantly, its biological activity profile. This knowledge gap presents a clear opportunity for academic research to explore the unique properties that the ortho-methoxy substitution might confer upon the 5-phenylisatin scaffold.

A comprehensive investigation into this compound would be a valuable contribution to the field. Such research would likely involve:

The development and optimization of a synthetic route to produce the compound in good yield and purity.

Thorough spectroscopic characterization using techniques such as NMR, IR, and mass spectrometry to confirm its structure.

In-depth biological evaluation to screen for a range of potential activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory effects.

The findings from such a study would not only fill a void in the current literature but also provide valuable structure-activity relationship data that could inform the design of future generations of isatin-based therapeutic agents. The unique steric and electronic properties of the ortho-methoxyphenyl group could lead to novel biological activities or improved selectivity compared to its meta- and para-isomers, making it a promising candidate for further investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11NO3 B12118955 5-(2-Methoxyphenyl)-1H-indole-2,3-dione CAS No. 893736-27-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

893736-27-1

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

IUPAC Name

5-(2-methoxyphenyl)-1H-indole-2,3-dione

InChI

InChI=1S/C15H11NO3/c1-19-13-5-3-2-4-10(13)9-6-7-12-11(8-9)14(17)15(18)16-12/h2-8H,1H3,(H,16,17,18)

InChI Key

QNSFBXHITKLQLL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CC3=C(C=C2)NC(=O)C3=O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 5 2 Methoxyphenyl 1h Indole 2,3 Dione

Retrosynthetic Analysis of 5-(2-Methoxyphenyl)-1H-indole-2,3-dione

Retrosynthetic analysis provides a logical framework for dissecting a target molecule into simpler, commercially available, or easily synthesized starting materials. For this compound, two primary disconnections are considered: the formation of the indole-2,3-dione core and the installation of the C-5 aryl substituent.

Pathway A: Aryl Coupling on a Pre-formed Isatin (B1672199) Core

The most direct disconnection is the C(5)-C(aryl) bond. This suggests a late-stage introduction of the 2-methoxyphenyl group onto a pre-functionalized isatin ring. A palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, is the logical forward reaction. researchgate.netnih.govdntb.gov.ua This retrosynthetic step leads to a 5-haloisatin (e.g., 5-bromoisatin) and a corresponding organoboron reagent (e.g., 2-methoxyphenylboronic acid). The 5-bromoisatin (B120047) itself can be disconnected via standard isatin syntheses, such as the Sandmeyer reaction, from 4-bromoaniline. This pathway is often preferred due to the modularity and high functional group tolerance of cross-coupling reactions.

Pathway B: Cyclization of a Substituted Aniline (B41778)

An alternative approach involves constructing the isatin ring from an aniline derivative that already contains the 2-methoxyphenyl substituent. This disconnection breaks the N(1)-C(2) and C(7a)-C(7) bonds of the isatin core, leading back to a 4-(2-methoxyphenyl)aniline (B1349954) precursor. This substituted aniline could then be subjected to classical isatin synthesis protocols like the Sandmeyer or Stolle procedures to form the target molecule directly. The feasibility of this route depends on the availability and stability of the highly substituted aniline precursor.

Established and Emerging Synthetic Routes for Indole-2,3-dione Core Construction

The construction of the central indole-2,3-dione (isatin) scaffold is a well-documented field, with several classical and modern methods available to synthetic chemists.

For over a century, a set of named reactions has formed the foundation of isatin synthesis. nih.govlibretexts.org These methods typically involve the cyclization of substituted anilines.

Sandmeyer Isatin Synthesis: This is one of the oldest and most common methods. nih.gov It involves the reaction of an aniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form an isonitrosoacetanilide intermediate. researchgate.netresearchgate.net This intermediate is then cyclized under strong acidic conditions, typically using concentrated sulfuric acid, to yield the isatin core. illinois.edunih.gov The method is robust for simple anilines but can be limited by the harsh acidic conditions and poor solubility of some substrates. nih.gov

Stolle Synthesis: The Stolle procedure is a versatile alternative, particularly for N-substituted isatins. nih.govresearchgate.net It involves a two-step process where an aniline is first acylated with oxalyl chloride to form a chlorooxalylanilide intermediate. nih.gov This intermediate subsequently undergoes an intramolecular Friedel-Crafts-type cyclization in the presence of a Lewis acid, such as aluminum chloride or boron trifluoride, to afford the isatin. illinois.edunih.gov

Gassman Isatin Synthesis: The Gassman method provides a route to isatins via the oxidation of a 3-methylthio-2-oxindole intermediate, which is itself synthesized from an N-chloroaniline and a methylthioacetate derivative. nih.govnih.gov This multi-step process offers a different pathway that can be advantageous for certain substitution patterns. mdpi.com

Martinet Dioxindole Synthesis: This reaction involves the condensation of an aniline with an ester of mesoxalic acid to produce a dioxindole, which can then be oxidized to form an isatin. libretexts.orgijapbc.com The reaction proceeds in the absence of oxygen and provides access to various oxindole (B195798) and isatin derivatives. ijapbc.com

Table 1: Comparison of Classic Isatin Synthesis Protocols
MethodKey ReagentsKey IntermediatePrimary AdvantageReference
SandmeyerAniline, Chloral hydrate, Hydroxylamine, H₂SO₄IsonitrosoacetanilideWidely used, good for simple isatins nih.govresearchgate.netnih.gov
StolleAniline, Oxalyl chloride, Lewis Acid (e.g., AlCl₃)ChlorooxalylanilideEffective for N-substituted and polycyclic isatins illinois.eduresearchgate.netnih.gov
GassmanAniline, t-Butyl hypochlorite, Methylthioacetate3-Methylthio-2-oxindoleAlternative route for specific substitution patterns nih.govmdpi.com
MartinetAniline, Mesoxalic acid esterDioxindole derivativeAccess to 3-hydroxy-2-oxindoles libretexts.orgijapbc.com

Modern synthetic chemistry has increasingly turned to transition metal catalysis to construct heterocyclic rings with greater efficiency and functional group tolerance. Palladium and rhodium catalysts are at the forefront of these developments for indole (B1671886) synthesis.

Palladium-Catalyzed Synthesis: Palladium-catalyzed reactions are powerful tools for forming the C-C and C-N bonds necessary for the indole core. beilstein-journals.org Methods such as the intramolecular Heck reaction of N-vinyl or N-allyl-2-haloanilines, Sonogashira coupling followed by cyclization, and reductive cyclization of nitrostyrenes have been developed. Direct C-H activation/acylation strategies catalyzed by palladium have also been reported for the synthesis of isatins from formyl-N-arylformamides, offering an atom-economical route. researchgate.net

Rhodium-Catalyzed Synthesis: Rhodium(III)-catalyzed C-H activation has emerged as a state-of-the-art method for indole synthesis. These reactions typically involve the coupling of an aniline derivative (often with a directing group) with an alkyne. researchgate.net By employing an in-situ generated N-nitroso group as a transient directing group, N-alkyl indoles can be synthesized at room temperature, highlighting the mild conditions achievable with modern catalytic systems. dntb.gov.ua While often targeting indoles, these C-H functionalization principles are adaptable to the synthesis of the more oxidized isatin core.

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign syntheses for isatins. These efforts aim to reduce waste, avoid harsh reagents, and use safer solvents.

Key developments include:

Use of Green Solvents: Performing reactions in water or other eco-friendly solvents to replace hazardous organic solvents.

Metal-Free Catalysis: The use of iodine in DMSO has been shown to catalyze the cyclization of 2'-aminoacetophenones to form N-substituted isatins, avoiding the need for transition metals. nih.gov

Photochemical Methods: An environmentally friendly method involves the oxidation of indoles using molecular oxygen (O₂) as the oxidant in the presence of a photosensitizer, offering a clean route to N-alkylated isatins. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields, as demonstrated in the catalyst-free synthesis of spiroisatin derivatives in aqueous media. nih.gov

Targeted Synthesis of this compound and its Analogues

The specific synthesis of this compound requires a strategy to precisely install the 2-methoxyphenyl group at the C-5 position of the isatin ring.

The C-5 position of the isatin ring is electronically activated and susceptible to electrophilic aromatic substitution. However, for the introduction of a complex aryl group like 2-methoxyphenyl, direct Friedel-Crafts arylation is often low-yielding and can result in regioisomeric mixtures.

A more robust and regioselective strategy involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction . researchgate.netnih.gov This approach is a cornerstone of modern organic synthesis for creating C-C bonds between sp² centers. nih.gov

The proposed synthetic route is as follows:

Functionalization and Derivatization Strategies of the Core Scaffold

The core structure of this compound offers several sites for chemical modification, enabling the systematic alteration of its physicochemical and biological properties. Key strategies focus on the indole nitrogen (N-1), the highly reactive C-3 carbonyl group, and the peripheral positions on the benzenoid ring (C-4, C-6, C-7).

Modifications at the Indole Nitrogen (N-1) (e.g., N-Alkylation, N-Acylation)

The nitrogen atom at the N-1 position of the indole nucleus is a common site for functionalization. The acidity of the N-H proton allows for deprotonation by a suitable base, followed by reaction with various electrophiles. sigmaaldrich.com

N-Alkylation: This is a frequently employed strategy to introduce a diverse range of substituents. The reaction typically involves treating the isatin scaffold with an alkyl or benzyl (B1604629) halide in the presence of a base. acs.org A common procedure involves the use of potassium carbonate as the base in a polar aprotic solvent like dimethylformamide (DMF). mdpi.com For instance, N-benzylation of substituted isatins has been achieved by reacting them with benzyl bromide or chloride at room temperature, leading to the corresponding N-benzyl derivatives in good yields. mdpi.com This method is applicable to a wide variety of substituted isatins and alkylating agents. mdpi.comsynquestlabs.com The Williamson ether synthesis provides a useful analogy, where deprotonation precedes an SN2 reaction with an alkyl halide. sigmaaldrich.com

N-Acylation: Similar to alkylation, acylation at the N-1 position introduces an acyl group, which can modulate the electronic properties of the indole ring. This transformation can be achieved using acyl chlorides or anhydrides under basic conditions. acs.org

The table below summarizes representative conditions for N-alkylation of the isatin core.

Reagent 1 (Isatin)Reagent 2 (Electrophile)BaseSolventProductReference
Substituted IsatinBenzyl bromide/chlorideK₂CO₃DMF1-Benzyl-substituted-1H-indole-2,3-dione mdpi.com
IndolePrimary alkyl halideNaH-N-alkylated indole sigmaaldrich.com
Isatin-DBU/DABCO-N-substituted isatin (via aza-Michael) acs.org
Transformations at the C-3 Carbonyl Group (e.g., Schiff Base Formation, Spiran Ring Annulation, Knoevenagel Condensation)

The C-3 carbonyl group of the isatin core is significantly more electrophilic and reactive compared to the C-2 amide carbonyl. researchgate.net This heightened reactivity makes it a prime target for condensation reactions and nucleophilic additions, leading to a vast array of derivatives.

Schiff Base Formation: One of the most common transformations is the condensation of the C-3 carbonyl with primary amino groups to form Schiff bases (imines). This reaction is typically carried out by refluxing the isatin derivative with an appropriate amine in a suitable solvent like ethanol. This strategy has been used to synthesize Schiff bases from isatins and various amine-containing molecules, including nalidixic acid carbohydrazide (B1668358) and aminothiazoles. nih.gov

Knoevenagel Condensation: The C-3 carbonyl readily undergoes Knoevenagel condensation with active methylene (B1212753) compounds. eurjchem.comresearchgate.net For example, the reaction of isatins with compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) yields 2-oxoindolin-3-ylidene derivatives. eurjchem.comresearchgate.net These reactions can be efficiently catalyzed by entities such as sulfonic acid-functionalized silica (B1680970) (SBA-Pr-SO₃H), which acts as an effective and environmentally benign catalyst, particularly in aqueous media. eurjchem.comresearchgate.net The use of such catalysts can lead to excellent product yields in short reaction times. eurjchem.comresearchgate.net

Spiran Ring Annulation: The C-3 carbonyl is a key building block for the construction of spirooxindoles, a class of compounds where the C-3 position of the oxindole is part of a second ring system. These are often synthesized via multicomponent reactions.

Three-component reactions are particularly effective. For instance, reacting an isatin, an arylamine, and cyclopentane-1,3-dione in acetic acid at room temperature yields novel spiro[dihydropyridine-oxindole] derivatives. beilstein-journals.org

Another approach involves the reaction of isatins, malononitrile or ethyl cyanoacetate, and a β-dicarbonyl compound in the presence of a base like piperidine (B6355638) to form spiro[indoline-3,4′-pyran] systems. nih.gov

Transition metals can also catalyze spiro-cyclization. Gold catalysts, for example, have been used in the reaction of N-substituted isatins with 4-hydroxycoumarin (B602359) to produce spirooxindoles. rsc.org

The table below illustrates different methods for the synthesis of spirooxindoles from isatins.

Isatin ReactantOther ReactantsCatalyst/ConditionsSpiro-Ring System FormedReference
N-AlkylisatinDimethyl acetylenedicarboxylate, 3-phenylimidazo[5,1-a]isoquinolineChloroform, ~60 °CSpiro[oxindole-3,3′-pyrroline] researchgate.net
5-SulfonylisatinMalononitrile, β-ketoesterPiperidine, Methanol, RTSpiro[indoline-3,4′-pyran] nih.gov
N-Substituted Isatin4-HydroxycoumarinNaAuCl₄·2H₂O, Ethanol, 40 °C (Microwave)Spiro[oxindole-coumarin] rsc.org
IsatinArylamine, Cyclopentane-1,3-dioneAcetic Acid, RTSpiro[dihydropyridine-oxindole] beilstein-journals.org
Structural Elaboration of the Benzenoid Ring (C-4, C-6, C-7)

Functionalization of the benzenoid portion of the this compound scaffold provides another avenue for structural diversification. Modifications at the C-4, C-6, and C-7 positions can significantly influence the molecule's properties. Structure-activity relationship studies have revealed that introducing substituents, particularly halogens, at the C-5 and C-7 positions can be critical for enhancing biological activity. nih.govcalstate.edu

The synthesis of multi-substituted isatins often starts from corresponding aniline precursors, followed by cyclization. mdpi.com However, direct functionalization of the pre-formed isatin ring is also a viable strategy. For example, selective bromination of the isatin core can be achieved using reagents like N-Bromosuccinimide (NBS) in DMF to introduce bromine atoms at available positions on the benzenoid ring. mdpi.com Research has shown that isatin derivatives with halogen substitutions at the C-5, C-6, and C-7 positions exhibit potent biological activities. mdpi.com The improved potency of C-7 halogenated derivatives has been specifically noted. calstate.edu

Optimization and Reaction Pathway Refinement for Enhanced Yield and Selectivity

To maximize the efficiency of synthetic routes leading to derivatives of this compound, significant effort is dedicated to the optimization of reaction conditions. This involves a systematic evaluation of various parameters to enhance product yield and regioselectivity while minimizing reaction times and waste. nih.gov

Key optimization strategies include:

Catalyst Screening: The choice of catalyst is crucial. For Knoevenagel condensations, the use of a sulfonic acid-functionalized nano-reactor (SBA-Pr-SO₃H) was shown to be highly efficient. eurjchem.com For spiro-cyclizations, screening various transition metal catalysts or organocatalysts can dramatically impact the outcome. rsc.org

Solvent Selection: The reaction medium plays a critical role. The development of procedures in green solvents like water or under solvent-free conditions is a major goal. eurjchem.comrsc.orgrsc.org

Energy Input: Alternative energy sources such as microwave irradiation or ultrasonic irradiation can accelerate reaction rates and improve yields, often under milder conditions than conventional heating. rsc.org

Reagent Stoichiometry and Addition Sequence: In multicomponent reactions, the ratio of reactants and the order of their addition can determine the final product structure, as seen in the synthesis of spiro[dihydropyridine-oxindoles]. beilstein-journals.org

An example of reaction optimization is presented in the table below, based on the synthesis of a spiro compound where various catalysts and solvents were screened.

EntryCatalystSolventTime (h)Yield (%)Reference
1NoneEthanol24No Conversion nih.gov
2p-TSAEthanol1092 nih.gov
3p-TSAMethanol1285 nih.gov
4p-TSAAcetonitrile1870 nih.gov
5Acetic AcidEthanol1588 nih.gov

This systematic approach ensures that synthetic pathways are not only effective but also efficient and aligned with the principles of green chemistry. acs.org

Advanced Structural Elucidation and Spectroscopic Characterization of 5 2 Methoxyphenyl 1h Indole 2,3 Dione

Comprehensive Spectroscopic Analysis of the Synthesized Compound and its Derivatives

A thorough spectroscopic analysis is the cornerstone of structural elucidation for any newly synthesized organic molecule. By subjecting 5-(2-Methoxyphenyl)-1H-indole-2,3-dione to a battery of spectroscopic methods, a detailed picture of its atomic connectivity and electronic environment can be constructed.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D Correlational Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy would provide information on the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons on both the indole (B1671886) and methoxyphenyl rings, a singlet for the methoxy (B1213986) group protons, and a broad singlet for the N-H proton of the indole ring. The coupling patterns (e.g., doublets, triplets, multiplets) of the aromatic protons would be crucial in confirming the substitution pattern.

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The spectrum would display unique signals for each carbon atom in the molecule, including the two carbonyl carbons of the dione (B5365651) moiety, the aromatic carbons, and the methoxy carbon. The chemical shifts of the carbonyl carbons are particularly diagnostic for the isatin (B1672199) core.

2D Correlational Techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity. COSY spectra would reveal proton-proton coupling networks, helping to assign protons on the same aromatic ring. HSQC spectra would correlate each proton signal with its directly attached carbon, allowing for unambiguous assignment of the carbon signals. HMBC (Heteronuclear Multiple Bond Correlation) spectra would further elucidate the structure by showing correlations between protons and carbons that are two or three bonds away, confirming the linkage between the methoxyphenyl group and the isatin core.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Indole N-H~11.0-
Indole Aromatic C-H7.0 - 7.8110 - 140
Methoxyphenyl Aromatic C-H6.9 - 7.5110 - 160
Methoxy (OCH₃)~3.8~55
Indole C=O (C2, C3)-160 - 185
Indole Aromatic C-115 - 150
Methoxyphenyl Aromatic C-120 - 160

Note: The predicted values are based on typical chemical shifts for similar functional groups and may vary in the actual experimental spectrum.

Vibrational Spectroscopy (Fourier Transform Infrared - FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to show characteristic absorption bands. A broad peak in the region of 3200-3400 cm⁻¹ would correspond to the N-H stretching vibration of the indole ring. Strong absorption bands between 1700 and 1750 cm⁻¹ are characteristic of the C=O stretching vibrations of the dione group. The spectrum would also display peaks corresponding to C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C stretching of the aromatic rings (around 1450-1600 cm⁻¹), and C-O stretching of the methoxy group (around 1250 cm⁻¹).

Table 2: Expected FTIR Absorption Bands for this compound

Functional Group Expected Absorption Range (cm⁻¹)
N-H Stretch (Indole)3200 - 3400
C=O Stretch (Dione)1700 - 1750
Aromatic C-H Stretch3000 - 3100
Aromatic C=C Stretch1450 - 1600
C-O Stretch (Methoxy)1230 - 1270

Mass Spectrometry (High-Resolution Mass Spectrometry and Fragmentation Pattern Analysis)

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its molecular formula (C₁₅H₁₁NO₃).

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation would likely involve the loss of CO, a common fragmentation pathway for isatins, and cleavages around the methoxyphenyl group. Analysis of these fragments helps to piece together the molecular structure.

Table 3: Predicted Mass Spectrometry Data for this compound

Parameter Predicted Value
Molecular FormulaC₁₅H₁₁NO₃
Molecular Weight253.25 g/mol
Exact Mass [M+H]⁺254.0761
Key Fragmentation PathwaysLoss of CO, cleavage of methoxy group

Electronic Absorption Spectroscopy (UV-Vis)

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, which is expected to be a colored compound, would show absorption maxima (λmax) in the UV and visible regions. These absorptions are due to π-π* and n-π* transitions within the conjugated aromatic system of the indole and methoxyphenyl rings, as well as the dione functionality. The position and intensity of these absorption bands are characteristic of the chromophore system and can be used for quantitative analysis.

X-ray Crystallography for Definitive Molecular Architecture and Conformation Determination

While spectroscopic methods provide valuable information about connectivity, single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a crystalline solid. By growing a suitable single crystal of this compound and analyzing its diffraction pattern, the exact bond lengths, bond angles, and torsional angles can be determined.

For the related compound, 5-(3-methoxyphenyl)indoline-2,3-dione, X-ray crystallography revealed that the isatin molecules are linked into chains by N–H⋯O hydrogen bonds, and these chains are further organized into layers through π-stacking interactions mdpi.com. Similar intermolecular interactions would be expected to play a crucial role in the crystal packing of this compound, influencing its physical properties. The crystallographic data would also definitively establish the relative orientation of the methoxyphenyl ring with respect to the isatin core.

Table 4: Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~11
b (Å)~8
c (Å)~27
β (°)~90
Z4
Key Intermolecular InteractionsN-H···O hydrogen bonds, π-stacking

Note: These values are hypothetical and based on the data for the isomeric compound 5-(3-methoxyphenyl)indoline-2,3-dione. mdpi.com

Elemental Compositional Analysis for Purity and Structure Confirmation

Elemental analysis is a fundamental technique used to determine the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₁₅H₁₁NO₃). A close agreement between the experimental and calculated values provides strong evidence for the compound's purity and confirms its elemental composition.

Table 5: Theoretical Elemental Analysis Data for this compound (C₁₅H₁₁NO₃)

Element Theoretical Percentage (%)
Carbon (C)71.14
Hydrogen (H)4.38
Nitrogen (N)5.53

Based on a comprehensive review of the available scientific literature, it is not possible to provide a detailed article on the computational chemistry and in silico modeling studies of the specific compound this compound that adheres to the requested outline. The search for dedicated research on this particular molecule within the specified computational domains—Density Functional Theory (DFT), Molecular Docking, and Molecular Dynamics (MD) simulations—did not yield specific findings.

The scientific literature contains extensive computational studies on the broader class of isatin (1H-indole-2,3-dione) derivatives and related indole compounds. For instance, DFT calculations have been performed on various 5-substituted isatins to explore their electronic properties and reactivity uokerbala.edu.iquokerbala.edu.iqresearchgate.netresearchgate.net. Similarly, molecular docking and molecular dynamics simulations are common tools used to investigate the interaction of isatin-based compounds with a wide range of biological targets nih.govut.ac.irnih.govnih.gov.

However, these studies focus on derivatives with different substituents at the 5-position (e.g., 5-methoxyisatin, 5-fluoroisatin, 5-nitroisatin) or on positional isomers such as 5-(3-methoxyphenyl)indoline-2,3-dione uokerbala.edu.iqresearchgate.net. While these investigations provide valuable insights into the structure-activity relationships of the isatin scaffold in general, the findings are specific to the molecules studied and cannot be directly extrapolated to this compound without dedicated computational analysis.

Therefore, to maintain scientific accuracy and strictly adhere to the user's instructions to focus solely on this compound, the requested article cannot be generated. There is a clear absence of published data for the following sections and subsections for this specific compound:

Computational Chemistry and in Silico Modeling Studies of 5 2 Methoxyphenyl 1h Indole 2,3 Dione

Molecular Dynamics (MD) Simulations for Dynamic Interaction Profiling

A dedicated computational study would be required to generate the specific data needed to populate the requested article outline for 5-(2-Methoxyphenyl)-1H-indole-2,3-dione.

Analysis of Protein-Ligand Complex Stability and Flexibility

Molecular dynamics (MD) simulations are a powerful computational method used to analyze the stability and flexibility of a protein-ligand complex over time. nih.gov For a compound like this compound, this would involve docking the molecule into the active site of a target protein and then simulating their dynamic behavior.

Key metrics used to assess the stability of such a complex include:

Hydrogen Bond Analysis: The formation and breakage of hydrogen bonds between the ligand and the protein are continuously monitored throughout the simulation. The persistence of key hydrogen bonds is a strong indicator of a stable and specific interaction.

For isatin (B1672199) derivatives, studies have shown that the stability of the protein-ligand complex is often dependent on hydrogen bonds formed with the carbonyl groups at positions 2 and 3 of the indole-2,3-dione core, as well as interactions with substituted moieties.

Characterization of Conformational Fluctuations and Solvent Effects

The conformational flexibility of a ligand and its target protein, as well as the influence of the surrounding solvent, are critical for understanding binding affinity and specificity.

Conformational Fluctuations: MD simulations can reveal the different conformations that this compound might adopt within the binding pocket of a protein. The methoxyphenyl group, connected by a rotatable single bond, can explore various orientations. Understanding these fluctuations is key to designing more rigid and potent inhibitors. The Radius of Gyration (Rg) is another parameter analyzed, which gives an indication of the protein's compactness. A stable Rg value suggests that the protein's structure is not undergoing significant unfolding or conformational changes upon ligand binding. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govorientjchem.org

Development of Predictive Models for Biological Potency

For a series of isatin derivatives, a QSAR model can be developed to predict their biological potency (e.g., IC50 values) against a specific biological target. The process typically involves:

Data Set Collection: A dataset of isatin derivatives with experimentally determined biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.

Validation: The predictive power of the model is rigorously validated using internal and external validation techniques. nih.gov

Such models, once validated, can be used to predict the activity of new, unsynthesized compounds like this compound, thereby guiding the design of more potent molecules.

Identification of Key Molecular Descriptors Correlating with Activity

QSAR studies on indole (B1671886) and isatin derivatives have identified several classes of molecular descriptors that often correlate with their biological activity. nih.govnih.gov These descriptors can be broadly categorized as:

Electronic Descriptors: These relate to the electronic properties of the molecule, such as dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric Descriptors: These describe the size and shape of the molecule, such as molecular weight, molecular volume, and surface area.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, with the logarithm of the octanol-water partition coefficient (log P) being a key descriptor.

Topological Descriptors: These are numerical values that describe the connectivity of atoms in a molecule.

For substituted isatins, the nature and position of the substituent on the aromatic ring have been shown to be critical for activity. ijcsrr.org For this compound, descriptors related to the size, shape, and electronic properties of the methoxyphenyl group would likely be significant contributors to its predicted biological activity.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) and Drug-Likeness Profiling Methodologies

In silico ADMET prediction is a crucial step in early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic and safety profiles, thus reducing the likelihood of late-stage failures. drugpatentwatch.comchemistryeverywhere.com Various computational models and tools are available to predict these properties. nih.govnih.gov

Prediction of Oral Bioavailability and Membrane Permeability

Oral bioavailability is a key parameter for orally administered drugs, and it is influenced by factors such as aqueous solubility and intestinal permeability. nih.govdiva-portal.org

Drug-Likeness and Lipinski's Rule of Five: A common first step in assessing drug-likeness is to evaluate a compound against Lipinski's Rule of Five. wikipedia.orglindushealth.com This rule states that an orally active drug is likely to have:

A molecular weight of less than 500 Daltons. lindushealth.com

An octanol-water partition coefficient (log P) not exceeding 5. lindushealth.com

No more than 5 hydrogen bond donors. lindushealth.com

No more than 10 hydrogen bond acceptors. lindushealth.com

Computational tools can quickly calculate these properties for this compound to provide an initial assessment of its potential for oral bioavailability.

Membrane Permeability: The ability of a drug to pass through the intestinal epithelium is a critical factor for oral absorption. In silico models are widely used to predict permeability through cell-based assays like the Caco-2 permeability assay. nih.govnih.gov These models often use descriptors such as polar surface area (PSA) and log P to predict a compound's permeability. The "BOILED-Egg" model, for instance, provides a visual prediction of gastrointestinal absorption and blood-brain barrier penetration. prismbiolab.com

The table below shows a typical in silico prediction of ADMET and drug-likeness properties for a compound like this compound, based on methodologies applied to similar structures.

PropertyPredicted Value/CommentMethodology
Molecular Weight267.27 g/molCalculation based on chemical formula
log P (Octanol/Water)2.5 - 3.5Various computational models (e.g., XLOGP3, WLOGP)
Hydrogen Bond Donors1Structure-based counting
Hydrogen Bond Acceptors4Structure-based counting
Lipinski's Rule of FivePasses (0 violations)Evaluation of the above four parameters
Topological Polar Surface Area (TPSA)68.8 ŲFragment-based calculation
Human Intestinal Absorption (HIA)HighBased on TPSA and log P values
Caco-2 PermeabilityModerate to HighQSAR models based on structural descriptors
Bioavailability Score0.55Based on a combination of properties including Lipinski's rule and TPSA

Assessment of Metabolic Stability and Enzyme Interaction

The metabolic stability of a compound is a critical determinant of its oral bioavailability and dosing regimen. In silico methods are widely used to predict the metabolic stability of compounds by evaluating their interaction with drug-metabolizing enzymes, primarily the cytochrome P450 (CYP450) superfamily.

For the isatin scaffold, the core structure of this compound, studies have shown specific interactions with various CYP450 isoforms. Research indicates that isatin itself can bind with high affinity to several CYP450 enzymes. This suggests that derivatives such as this compound are also likely to be substrates for these enzymes.

In silico models predict the likelihood of a compound being a substrate or inhibitor of specific CYP450 isoforms. For many indole and isatin derivatives, computational tools have been employed to predict their interaction with key drug-metabolizing enzymes like CYP1A2, CYP2C9, CYP2D6, and CYP3A4. For instance, in silico pharmacokinetic studies on some novel indole derivatives have suggested no inhibition of CYP2D6. However, other studies on isatin-based hydrazone derivatives indicated potential inhibition of CYP450 enzymes, including CYP1A2.

The metabolic stability of this compound can be computationally estimated by predicting its susceptibility to metabolism by these enzymes. The methoxyphenyl and indole moieties are known sites for metabolic transformations such as hydroxylation and demethylation. The prediction of the site of metabolism (SOM) is a key aspect of these computational studies. The following table summarizes the predicted interactions of isatin derivatives with major CYP450 enzymes based on general findings for this class of compounds.

CYP450 IsoformPredicted Interaction for Isatin DerivativesPotential Metabolic Pathways
CYP1A2Potential Substrate/InhibitorAromatic hydroxylation
CYP2C9Potential SubstrateHydroxylation
CYP2D6Low probability of inhibition for some derivatives-
CYP3A4Potential Substrate/InhibitorN-dealkylation, hydroxylation

Computational Toxicity Prediction Methodologies

In silico toxicology is an essential component of modern drug discovery, providing early warnings of potential liabilities. Various computational models are used to predict different toxicity endpoints, such as mutagenicity, carcinogenicity, hepatotoxicity, and cardiotoxicity.

For isatin derivatives, computational toxicity prediction has been a subject of several studies. Software programs like OSIRIS Property Explorer and ProTox-3.0 are often used to assess the toxicity risks of novel compounds. These tools rely on pre-compiled sets of structural fragments that are known to be associated with specific toxicities.

In silico studies on various isatin derivatives have generally predicted them to be non-mutagenic and non-carcinogenic. For example, a study on novel 5-substituted isatin derivatives predicted them to be relatively non-toxic based on assessments of mutagenicity, tumorigenicity, skin irritation, and reproductive effects. Another study on isatin-based hydrazone derivatives using the ProTox-3.0 web tool also predicted them to be non-toxic.

The predicted toxicity profile for this compound, extrapolated from studies on related isatin derivatives, can be summarized in the following table. It is important to note that these are predictive values and require experimental validation.

Toxicity EndpointPredicted Risk for Isatin DerivativesComputational Method/Software
Mutagenicity (Ames test)Low to negligible riskOSIRIS Property Explorer, TOPKAT
CarcinogenicityLow riskProTox-3.0, TOPKAT
HepatotoxicityVariable, some derivatives may have a riskDS Accord for Excel
IrritancyLow riskOSIRIS Property Explorer
Reproductive EffectLow riskOSIRIS Property Explorer

These computational assessments are valuable in prioritizing lead compounds and designing safer drug candidates. However, it is imperative that these in silico predictions are confirmed through subsequent in vitro and in vivo experimental studies to provide a comprehensive understanding of the compound's safety profile.

Structure Activity Relationship Sar Elucidation and Rational Design Principles for 5 2 Methoxyphenyl 1h Indole 2,3 Dione Derivatives

Systemic Investigation of Structural Modifications on the 5-(2-Methoxyphenyl)-1H-indole-2,3-dione Scaffold

The biological profile of isatin (B1672199) derivatives can be finely tuned by introducing various substituents at different positions of the indole (B1671886) core. The following sections dissect the impact of these modifications.

The indole nitrogen (N-1) is a common site for substitution, and the nature of the group appended at this position can significantly modulate biological activity. Studies on related isatin derivatives have shown that modifying the N-1 position can impact potency and selectivity for various targets, including caspases and kinases.

Research on 5-sulfonylisatin derivatives as caspase inhibitors revealed distinct activity patterns based on N-1 substitution. nih.gov For instance, N-propyl and N-butyl groups were found to be excellent inhibitors, whereas introducing fluorine at certain positions of these alkyl chains or using shorter fluoroalkyl chains (fluoroethyl, fluoropropyl) led to a dramatic decrease in activity. nih.gov In contrast, N-benzyl isatins showed moderate inhibitory potential. nih.gov This suggests that the size, lipophilicity, and electronic properties of the N-1 substituent are critical for effective target engagement.

Furthermore, the introduction of a benzoyl group at the N-1 position of the indole nucleus is a key step in creating analogues of anti-inflammatory drugs like indomethacin. derpharmachemica.com This modification, often followed by functionalization at other positions, aims to mimic the structural features necessary for cyclooxygenase (COX) inhibition. derpharmachemica.com The replacement of the N-H proton with larger acyl or alkyl groups can alter the molecule's conformation, solubility, and ability to form hydrogen bonds, thereby influencing its pharmacological profile.

Table 1: Effect of N-1 Substitution on the Biological Activity of Isatin Derivatives Note: This table is a representative example based on findings from related isatin series, illustrating the principles of SAR at the N-1 position.

N-1 SubstituentGeneral Effect on Activity (Example Target: Caspases)Reference
-H (unsubstituted)Baseline activity, serves as a starting point for derivatization. mdpi.com
-Propyl / -ButylExcellent inhibitory activity. nih.gov
-Fluoroethyl / -FluoropropylSignificantly decreased activity (100-1000 times less active). nih.gov
-BenzylModerate inhibitory activity. nih.gov
-Alkylether groupsVery weak or inactive. nih.gov
-BenzoylUsed in the design of anti-inflammatory agents (Target: COX). derpharmachemica.com

In some contexts, the presence of the methoxy (B1213986) group itself can be detrimental to activity. For instance, in a series of isatin derivatives designed as VEGFR-2 inhibitors, it was found that an unsubstituted phenyl ring at the hydrophobic tail was more advantageous for cytotoxic activity than a p-methoxyphenyl moiety. tandfonline.com This highlights that while the aryl group at C-5 is often essential, its substitution pattern must be carefully optimized for specific targets. The 2-methoxyphenyl group offers potential hydrogen bond accepting capabilities (via the methoxy oxygen) and specific steric bulk that can be exploited in rational drug design.

The C-3 carbonyl group of the isatin ring is a highly reactive center, making it an ideal handle for introducing structural diversity. This position is a key hydrogen bond acceptor and a site for nucleophilic attack, allowing for the synthesis of a wide array of derivatives, including hydrazones, spiro-cyclic compounds, and other condensation products. mdpi.comresearchgate.net

One common modification is the condensation of the C-3 carbonyl with hydrazines to form 3-hydrazono-isatin derivatives. These compounds have been investigated as inhibitors of beta-amyloid (Aβ) aggregation, a key pathological process in Alzheimer's disease. mdpi.com The resulting hydrazone moiety introduces an additional hydrogen bond donor (N-NH) and a second aromatic ring, which can engage in pi-stacking interactions, significantly altering the molecule's binding properties. mdpi.com

Another strategy involves the Knoevenagel condensation of the C-3 carbonyl with active methylene (B1212753) compounds, such as thiazolidine-2,4-dione. tandfonline.com This reaction creates a new C=C double bond and appends a different heterocyclic system, leading to compounds with potent activity against targets like VEGFR-2. tandfonline.com These modifications drastically change the shape and electronic distribution of the molecule, demonstrating the profound impact of C-3 functionalization on biological activity.

While the C-5 position is occupied by the 2-methoxyphenyl group, the remaining positions on the isatin's benzenoid ring (C-4, C-6, and C-7) are also important sites for modulation. Introducing substituents at these positions can influence the electronic nature of the indole ring system and provide additional points of interaction with a biological target.

A study on multi-substituted isatin derivatives revealed that placing halogens at the 5-, 6-, and 7-positions led to compounds with enhanced inhibitory activity against leukemia cells (K562). mdpi.com Specifically, a tri-substituted derivative with halogens at these positions showed the highest potency among the series. mdpi.com This suggests that electron-withdrawing groups on the benzenoid ring can be beneficial for certain types of activity. The size and position of these substituents are critical, as they can induce steric clashes or form favorable interactions, such as halogen bonds, within the target's active site.

Table 2: In Vitro Cytotoxic Effect of Substituted Isatin Derivatives Adapted from a study on K562 (leukemia), A549 (lung cancer), and Hela (cervical cancer) cell lines, demonstrating the impact of benzenoid ring substitution.

CompoundSubstitution PatternIC50 (μM) against K562 cellsReference
Parent IsatinUnsubstituted> 50 mdpi.com
Compound 4lTri-substituted with halogens (5-, 6-, 7-positions)1.75 mdpi.com
-(Other di- and mono-halogenated derivatives showed intermediate activity)- mdpi.com

Establishment of SAR Hypotheses and Pharmacophore Mapping for Target Engagement

Based on the systemic investigation of structural modifications, several SAR hypotheses can be formulated for the this compound scaffold. A pharmacophore model, which defines the essential three-dimensional arrangement of functional groups required for biological activity, can be constructed to guide further design.

Pharmacophore models for related indole and isatin inhibitors typically identify several key features:

Aromatic/Hydrophobic Core: The indole ring itself serves as a central hydrophobic and aromatic feature. mdpi.com

Hydrogen Bond Acceptors: The carbonyl groups at C-2 and C-3 are critical hydrogen bond acceptors. mdpi.com The methoxy oxygen of the 5-(2-methoxyphenyl) group could also serve this role.

Hydrogen Bond Donor: The indole N-H is a key hydrogen bond donor. researchgate.net When substituted, the nature of the substituent dictates the interaction. For example, in 3-hydrazono derivatives, the N-NH group provides a new donor site. mdpi.com

Additional Aromatic/Hydrophobic Regions: The 2-methoxyphenyl group at C-5 provides a crucial secondary aromatic ring (R) and hydrophobic region (H), essential for anchoring the molecule in the binding pocket. mdpi.com

A general pharmacophore hypothesis for this class of compounds would involve a specific spatial arrangement of these features. For instance, a common model for inhibitors targeting protein-protein interactions or enzyme active sites includes two aromatic/hydrophobic centers, hydrogen bond donors and acceptors, and defined excluded volumes where steric bulk is not tolerated. mdpi.comresearchgate.net The distance and geometry between the indole core, the C-5 phenyl ring, and functional groups at N-1 and C-3 are paramount for target engagement.

Rational Design Strategies for Optimizing Bioactivity and Selectivity in Novel Analogues

The established SAR and pharmacophore models provide a roadmap for the rational design of new analogues with improved potency, selectivity, and drug-like properties. nih.gov Key strategies include:

Scaffold Hopping and Bioisosteric Replacement: The indole core can be replaced with other heterocyclic systems like benzimidazole (B57391) or 7-aza-2-oxindole to explore new chemical space and improve properties. nih.govnih.gov Similarly, the 2-methoxyphenyl group could be replaced with other substituted aryl or heteroaryl rings to probe for more favorable interactions.

Fine-Tuning Substituents at Key Positions:

N-1 Position: Systematically explore a range of alkyl, acyl, and aryl substituents to optimize hydrophobic and electronic interactions, guided by the finding that mid-size alkyl chains can be highly effective. nih.gov

C-5 Phenyl Ring: Synthesize analogues with different substitution patterns on the phenyl ring (e.g., moving the methoxy group to the 3- or 4-position, or replacing it with other groups like halogens or small alkyls) to map the binding pocket and optimize van der Waals and electronic interactions. tandfonline.com

Benzenoid Ring (C-4, C-6, C-7): Based on the finding that halogenation can increase activity, introduce different halogens (F, Cl, Br) at these positions to exploit potential halogen bonding and modulate the electron density of the scaffold. mdpi.com

Structure-Based Design: When the structure of the biological target is known, molecular docking and molecular dynamics (MD) simulations can be used to visualize how designed analogues fit into the binding site. nih.govnih.gov This allows for the precise design of modifications that enhance key interactions (e.g., hydrogen bonds, hydrophobic contacts) and avoid steric clashes, leading to more potent and selective inhibitors. researchgate.net

By integrating these strategies, novel derivatives of this compound can be rationally designed to maximize their therapeutic potential against a wide range of biological targets.

Mechanistic Investigations of 5 2 Methoxyphenyl 1h Indole 2,3 Dione Preclinical in Vitro and Biochemical Studies

Elucidation of Molecular Targets and Pathways

Comprehensive studies profiling the interaction of 5-(2-Methoxyphenyl)-1H-indole-2,3-dione with specific molecular targets are not available in the public research domain.

Enzyme Modulation and Inhibition Studies

The isatin (B1672199) scaffold is recognized as a versatile core for developing enzyme inhibitors. nih.govnih.govnih.gov For instance, various isatin analogues have demonstrated inhibitory effects against monoamine oxidases (MAO), with some C5-substituted derivatives showing particular potency for the MAO-B isoform. researchgate.netnih.govnih.gov Similarly, the isatin structure has served as a foundation for creating inhibitors of cyclin-dependent kinase 2 (CDK2) and caspases, which are key regulators of the cell cycle and apoptosis, respectively. nih.govnih.govmdpi.comnih.gov Other derivatives have been explored as potential inhibitors of the Enoyl-Acyl Carrier Protein Reductase (InhA) for antitubercular applications. nih.gov

Despite these broad findings for the isatin class, specific inhibitory constants (e.g., IC₅₀, Kᵢ) and detailed enzymatic modulation data for This compound against MAO, Histone Deacetylase 6, InhA, CDK2, or its effect on tubulin polymerization have not been reported.

Receptor Binding and Activation Profiling

The interaction of isatin derivatives with various receptors has been a subject of investigation. For example, a novel isatin-hydrazone derivative was recently reported to function as a degrader of Estrogen Receptor alpha (ERα), highlighting a potential mechanism for endocrine-related cancer therapy. nih.gov The broader family of indole-containing compounds has also been studied for binding to cannabinoid receptors, although these studies are not specific to the isatin scaffold. researchgate.net

Currently, there is no published research detailing the binding affinity or activation profile of This compound at Estrogen Receptor alpha or cannabinoid receptors.

In Vitro Cellular Mechanism of Action Studies

While various isatin derivatives have been shown to impact cellular behavior profoundly, specific data on the cellular effects of this compound are absent.

Cell Cycle Progression Analysis and Perturbations

Studies on other isatin derivatives have documented significant effects on cell cycle progression. For example, certain 5-substituted isatins have been shown to induce cell cycle arrest, often at the G2/M phase, which is a common mechanism for anticancer agents. nih.govnih.gov

However, analyses using methods such as flow cytometry to determine the specific effects of This compound on the cell cycle phases (G1, S, G2/M) of cancer cell lines have not been documented.

Apoptotic Pathway Induction and Analysis

The induction of apoptosis is a key mechanism for many anticancer compounds. Research on the isatin family has shown that various derivatives can trigger programmed cell death through caspase activation and the generation of reactive oxygen species (ROS). nih.govnih.gov For instance, some isatin-clubbed hybrids enhance caspase 3/7 activity, and other derivatives have been found to induce apoptosis via the mitochondrial pathway. nih.gov

Specific investigations into whether This compound induces apoptosis, activates specific caspases (e.g., caspase-3, -7, -9), or leads to the generation of ROS in cellular models are not available in the current body of scientific literature.

Key Signaling Pathway Perturbations

The function of the retinoblastoma (Rb) protein, a critical tumor suppressor, is regulated by its phosphorylation state, which is closely linked to CDK activity and cell cycle control. nih.gov Given that some isatin derivatives inhibit CDKs, it is plausible they could affect downstream pathways like Rb phosphorylation.

Nevertheless, there are no specific studies that have examined the effect of This compound on the phosphorylation status of the retinoblastoma protein or its impact on other key kinase cascades within the cell.

Advanced Biochemical Characterization of Target Interactions and Downstream Effects

Comprehensive searches of available scientific literature and databases did not yield specific preclinical in vitro or biochemical studies detailing the advanced biochemical characterization of this compound. Information regarding its direct molecular targets, enzyme inhibition kinetics, receptor binding affinities, or its influence on downstream signaling pathways is not presently available.

While related indole (B1671886) derivatives have been the subject of such investigations, extrapolation of these findings to this compound would be speculative and would not meet the required standards of scientific accuracy for this review. The precise effects of the 2-methoxyphenyl substituent on the biochemical activity of the isatin core are undetermined without direct experimental evidence.

Therefore, data tables and detailed research findings on the specific target interactions and downstream cellular effects of this compound cannot be provided at this time. Further research is required to identify its molecular targets and to characterize the biochemical and cellular consequences of its activity.

Future Research Trajectories and Translational Perspectives for 5 2 Methoxyphenyl 1h Indole 2,3 Dione

Development of Novel and Sustainable Synthetic Methodologies for Industrial Scalability

The advancement of 5-(2-Methoxyphenyl)-1H-indole-2,3-dione from a laboratory-scale curiosity to a viable therapeutic candidate hinges on the development of efficient, sustainable, and scalable synthetic routes. Traditional methods for synthesizing isatin (B1672199) derivatives, such as the Sandmeyer, Stolle, and Gassman syntheses, often suffer from drawbacks like low yields, the use of harsh reagents, and poor atom economy, making them less suitable for industrial production. nih.govnih.gov

Future research must prioritize green chemistry principles. researchgate.netacs.org This includes the use of environmentally benign solvents, catalyst-free conditions, and energy-efficient techniques like microwave-assisted researchgate.net and ultrasound-assisted synthesis. researchtrend.net For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, present a powerful strategy for the direct arylation of the isatin core, which could be optimized for the synthesis of 5-aryl isatins like the title compound.

Table 1: Comparison of Synthetic Approaches for Isatin Derivatives

Synthetic Method Advantages Disadvantages Potential for Scalability
Traditional (e.g., Sandmeyer) Well-established, readily available starting materials. Often requires harsh conditions (e.g., strong acids), can have low yields for complex substrates, generates significant waste. nih.gov Moderate; requires significant process optimization to be made more sustainable.
Palladium-Catalyzed Cross-Coupling High efficiency, good functional group tolerance, direct C-H arylation possible. Cost of palladium catalyst, potential for metal contamination in the final product. High; catalyst recycling and optimization of reaction conditions are key.
Microwave/Ultrasound-Assisted Drastically reduced reaction times, often higher yields, energy efficient. researchgate.netresearchtrend.net Specialized equipment required, scalability can be challenging for some reactor types. Good; continuous flow microwave reactors are becoming more common for industrial applications.
Continuous Flow Synthesis Excellent process control, high purity, enhanced safety, suitable for automation. mdpi.com High initial investment in equipment, requires specialized expertise for process design. Excellent; considered a leading technology for modern pharmaceutical manufacturing.

Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new therapeutic agents. icmerd.comnih.govfrontiersin.org For this compound, these computational tools can be leveraged to explore its vast chemical space and predict structure-activity relationships (SAR).

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be developed to correlate the structural features of substituted indole-2,3-diones with their biological activity. nih.govresearchgate.netnih.gov These models can identify key pharmacophoric features, such as favorable electrostatic or hydrophobic regions, guiding the rational design of more potent and selective analogs. researchgate.net

De Novo Design: Generative AI models, including Recurrent Neural Networks (RNNs), can design novel isatin derivatives from the ground up, tailored to bind to a specific biological target with high affinity and selectivity. frontiersin.orgchemrxiv.org This approach can rapidly generate diverse and innovative molecular structures that may not be conceived through traditional medicinal chemistry approaches.

Virtual Screening and Docking: AI-powered platforms can screen vast virtual libraries of compounds against biological targets of interest. icmerd.com For this compound, molecular docking simulations can predict its binding mode within the active site of various enzymes, such as protein kinases, helping to elucidate its mechanism of action and guide further optimization. researchgate.net

Table 2: Application of AI/ML in the Optimization of this compound

AI/ML Technique Objective Potential Outcome
QSAR Predict biological activity based on chemical structure. nih.govnih.gov Identification of key structural motifs on the isatin and phenyl rings that enhance therapeutic efficacy.
Generative Models Design novel molecules with desired properties. icmerd.comfrontiersin.org Creation of a virtual library of optimized this compound analogs with improved potency and reduced off-target effects.
Molecular Docking Predict binding affinity and orientation at a target site. researchgate.net Rationalization of observed biological activity and guidance for structure-based drug design.
Predictive ADMET Models Forecast absorption, distribution, metabolism, excretion, and toxicity profiles. Early-stage filtering of candidates with poor pharmacokinetic properties, reducing late-stage attrition.

Systems Biology Approaches for Comprehensive Mechanistic Deconvolution and Network Analysis

The traditional "one drug, one target" paradigm is often insufficient to describe the therapeutic effects of compounds, especially for complex diseases. Systems biology and network pharmacology offer a holistic approach to understanding how a drug perturbs biological networks. researchgate.netmdpi.comresearchgate.net For this compound, these methodologies can be used for:

Target Deconvolution: Phenotypic screens may reveal a desirable effect of the compound, but the direct molecular target may be unknown. Target deconvolution techniques, such as affinity purification coupled with mass spectrometry or computational approaches, are essential to identify the specific proteins the compound interacts with. nih.govnih.govdrughunter.com

Pathway Analysis: Once potential targets are identified, pathway analysis can map these proteins to specific signaling or metabolic pathways. This helps to understand the downstream consequences of target engagement and provides a broader view of the compound's mechanism of action.

Network Perturbation Analysis: By integrating data from genomics, proteomics, and metabolomics, researchers can build comprehensive interaction networks. They can then analyze how treatment with this compound perturbs this network, revealing not only on-target effects but also potential off-target interactions and polypharmacological effects. researchgate.net This is crucial for predicting both efficacy and potential side effects.

Exploration of Polypharmacological Profiles and Multi-Targeting Strategies for Complex Diseases

Many successful drugs, particularly in oncology, exert their effects by interacting with multiple targets, a concept known as polypharmacology. nih.gov The isatin scaffold is a well-known "privileged structure" that can interact with a variety of biological targets, including protein kinases, caspases, and tubulin. nih.govscispace.com This inherent promiscuity is not a liability but an opportunity for developing multi-targeted therapies for complex diseases like cancer, neurodegenerative disorders, and infectious diseases. nih.govmdpi.com

Future research should focus on systematically profiling the target landscape of this compound. Kinase inhibitor panels, for example, can reveal its activity against a broad range of kinases. Sunitinib, an FDA-approved anticancer drug, is an oxindole (B195798) derivative that inhibits multiple receptor tyrosine kinases. nih.gov It is plausible that this compound could also function as a multi-kinase inhibitor. nih.gov

The development of multi-target drugs is a promising strategy for:

Overcoming Drug Resistance: Targeting multiple pathways simultaneously can make it more difficult for cancer cells to develop resistance.

Enhancing Efficacy: In complex diseases, hitting multiple nodes in a disease network can lead to a more potent therapeutic effect.

Treating Multifactorial Diseases: Conditions like Alzheimer's disease involve multiple pathological pathways, making multi-target ligands a highly attractive therapeutic approach. mdpi.com

Emerging Applications of Substituted Indole-2,3-diones in Chemical Biology and Material Sciences

Beyond direct therapeutic applications, the unique chemical and photophysical properties of the indole-2,3-dione scaffold can be harnessed for other scientific purposes.

Chemical Biology: Substituted isatins can be developed as chemical probes to study biological processes. By attaching a fluorescent tag or a reactive group, this compound could be converted into a tool for target identification, activity-based protein profiling, or cellular imaging. mdpi.comresearchgate.net Indole (B1671886) derivatives have been successfully used as fluorescent probes for detecting ions and pH changes, and for bioimaging. mdpi.comnih.govnih.govmdpi.com

Material Sciences: The isatin scaffold is a component of dyes like indigo. nih.gov The incorporation of the conjugated system of this compound into polymers could lead to the development of novel organic electronic materials. nih.gov Applications could include organic photovoltaics, field-effect transistors, and chemosensors. The inherent reactivity of the isatin core also makes it a versatile building block for synthesizing more complex, functional materials. irapa.org

Q & A

Q. What synthetic routes are commonly employed for the preparation of 5-(2-Methoxyphenyl)-1H-indole-2,3-dione?

A typical synthesis involves coupling reactions using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). For example, a methoxyphenyl group can be introduced via a Sonogashira or Suzuki-Miyaura coupling to an indole-2,3-dione scaffold. Reaction conditions often include PEG-400/DMF solvent systems and purification via column chromatography (70:30 ethyl acetate/hexane) to yield the target compound . Modifications at the 5-position of the indole ring may require electrophilic substitution or palladium-catalyzed cross-coupling reactions .

Q. How can the purity and structural integrity of synthesized this compound be verified?

Combined spectroscopic techniques are essential:

  • 1H/13C NMR : Confirm substitution patterns (e.g., methoxyphenyl resonance at δ ~3.8 ppm for OCH3 and aromatic protons between δ 6.8–7.5 ppm) .
  • Mass spectrometry (FAB-HRMS) : Validate molecular ion peaks (e.g., [M+H]+ for C15H11NO3: calc. 254.0817, obs. 254.0812) .
  • TLC : Monitor reaction progress using silica gel plates with UV visualization .

Q. What crystallographic methods are used to determine the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection is performed using a Bruker APEXII CCD diffractometer, with refinement in SHELXL (e.g., monoclinic P21/n space group, Z=8). Key parameters include bond lengths (e.g., C=O at ~1.21 Å) and torsion angles to confirm planarity of the indole-dione system .

Advanced Research Questions

Q. How can computational methods predict the physicochemical properties of this compound?

  • LogP : Estimated via fragment-based methods (e.g., XLogP3) using the methoxyphenyl group’s hydrophobicity and indole-dione polarity .
  • Solubility : Predicted using Abraham solvation parameters or molecular dynamics simulations (e.g., aqueous solubility ~15 mg/L at 25°C for parent isatin derivatives) .
  • pKa : Calculated via quantum mechanical methods (e.g., DFT) to assess deprotonation at the NH group (~9.5–10.5) .

Q. What strategies optimize biological activity through structure-activity relationship (SAR) studies?

  • Electron-withdrawing groups : Introduce substituents (e.g., -F, -CF3) at the 5-position of indole-2,3-dione to enhance cytotoxicity and MDR1 inhibition .
  • Thiosemicarbazone derivatives : Modify the 3-keto group to thiosemicarbazone, improving metal chelation and antiproliferative activity .
  • N-alkylation : Substitute the indole NH with morpholine or piperidine to increase metabolic stability .

Q. How are high-resolution or twinned crystallographic datasets refined for this compound?

  • Twin refinement : Use SHELXL with TWIN/BASF commands to handle twinning (e.g., β angle ~91.6° in monoclinic systems).
  • HKLF5 format : Process data with SADABS for multi-scan absorption corrections (Tmin/Tmax ~0.15–0.39) .
  • OLEX2 integration : Streamline structure solution via charge-flipping algorithms and real-space refinement .

Methodological Challenges and Solutions

Q. How to resolve contradictions in biological assay data for derivatives?

  • Dose-response validation : Repeat assays with standardized protocols (e.g., MTT assay for IC50 determination) .
  • Off-target profiling : Use kinase or receptor panels to identify non-specific interactions .
  • Metabolic stability assays : Employ liver microsomes or CYP450 isoforms to assess compound degradation .

Q. What experimental designs improve regioselectivity in functionalizing the indole ring?

  • Directed ortho-metallation : Use directing groups (e.g., -OCH3) to control electrophilic substitution at the 5-position .
  • Microwave-assisted synthesis : Enhance reaction kinetics for cross-coupling steps (e.g., Pd(OAc)2/XPhos catalyst) .

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